molecular formula C20H18N4O2 B2754633 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide CAS No. 1280936-53-9

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide

Cat. No.: B2754633
CAS No.: 1280936-53-9
M. Wt: 346.39
InChI Key: JGIFOMADPKKGAW-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole core, followed by subsequent functionalization to introduce the cyano and benzamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Cyano to carboxylic acid derivative.

  • Reduction: Cyano to amine.

  • Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The cyano group and benzamide moiety contribute to the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

  • N-allyl-2-cyano-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Uniqueness: N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide stands out due to its specific structural features, which confer unique reactivity and binding properties compared to similar compounds. Its methoxy and methyl groups enhance its solubility and stability, making it a valuable compound in various applications.

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Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-8-9-15(10-19(14)26-2)20(25)23-18(11-21)16-12-22-24(13-16)17-6-4-3-5-7-17/h3-10,12-13,18H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIFOMADPKKGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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